molecular formula C11H11BrIN3O B1382599 6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1416712-53-2

6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No. B1382599
M. Wt: 408.03 g/mol
InChI Key: UBBUPTPKYKJAFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine (BI-THP) is an organic compound with a wide range of applications in the scientific and medical fields. It is a heterocyclic compound containing both bromine and iodine atoms, and is also known as a bromoiodopyridine or BI-THP. It is a small molecule that can be synthesized in the laboratory and has been used in various experiments and studies.

Scientific Research Applications

Synthesis and Characterization

The chemical compound, 6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine, serves as a precursor in the synthesis of a variety of derivatives with potential antibacterial and antioxidant properties. Researchers have synthesized novel sulfonamide derivatives linked to this compound, showing significant activity against both Gram-positive and Gram-negative bacterial strains, in addition to possessing moderate to good antioxidant properties (Variya, Panchal, & Patel, 2019).

Molecular Structure and Hydrogen Bonding

The molecular structure and hydrogen bonding of derivatives of this compound have been extensively studied, revealing intricate details about their crystalline forms and interaction patterns. For instance, studies have shown how molecules are linked through specific hydrogen bonding, contributing to their structural stability and potentially influencing their biological activity (Quiroga, Trilleras, Hursthouse, Cobo, & Glidewell, 2010).

Development of PDE9A Inhibitors

The compound's derivatives have also been explored for their role in developing selective brain penetrant PDE9A inhibitors, which hold promise for treating cognitive disorders. The optimization of these derivatives' physicochemical properties has led to compounds with excellent pharmacokinetic profiles and promising procognitive activity in rodent models (Verhoest et al., 2012).

Antibacterial and Antiproliferative Activity

Further research has explored the antibacterial properties of pyrazolo[3,4-b]pyridine-based heterocycles, which were synthesized using the compound as a precursor. These studies have evaluated the compounds' in vitro antibacterial properties, providing insights into their potential therapeutic applications (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Corrosion Inhibition

Additionally, derivatives of this compound have been investigated for their potential as corrosion inhibitors for mild steel in acidic environments. The use of ultrasound-assisted synthesis has led to the development of pyrazolopyridine derivatives showing significant corrosion inhibition efficiency, indicating their utility in industrial applications (Dandia, Gupta, Singh, & Quraishi, 2013).

properties

IUPAC Name

6-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrIN3O/c12-8-5-4-7-10(13)15-16(11(7)14-8)9-3-1-2-6-17-9/h4-5,9H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBUPTPKYKJAFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CC(=N3)Br)C(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
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6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

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